Hydrogen-Bond Donor Capacity: A Critical Differentiator from the CF3 Analog
The difluoromethyl (CF2H) group in the target compound acts as a hydrogen-bond (HB) donor, a property not shared by the trifluoromethyl (CF3) group in the analogous 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. This can significantly enhance target binding interactions. [1]
| Evidence Dimension | Hydrogen Bond Acidity (A) |
|---|---|
| Target Compound Data | HB donor, A = 0.035–0.165 (dependent on attached functional group) |
| Comparator Or Baseline | 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: Not a HB donor |
| Quantified Difference | Qualitative difference; CF2H possesses HB donor capacity, CF3 does not. |
| Conditions | Computational and experimental analysis of CF2H-containing compounds in various molecular environments [1] |
Why This Matters
The ability to engage in hydrogen bonding can be the decisive factor for achieving high binding affinity and target selectivity, making the CF2H compound a superior choice for targets with complementary HB acceptors in the binding pocket.
- [1] Zafrani, Y., Sod-Moriah, G., Yeffet, D., Berliner, A., Amir, D., Marciano, D., Elias, S., Katalan, S., Ashkenazi, N., Madmon, M., & Gershonov, E. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637. View Source
